
3-(4-chlorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl N-(tert-butoxycarbonyl)alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound is a complex molecule with a fused chromenone (coumarin) core and a chlorophenoxy substituent. The presence of a trifluoromethyl group enhances its chemical properties.
- It belongs to the class of heterocyclic compounds and exhibits interesting biological activities.
Méthodes De Préparation
Synthetic Routes: One synthetic route involves the condensation of 4-chlorophenol with 4-hydroxycoumarin in the presence of a base, followed by protection of the amino group with tert-butoxycarbonyl (Boc) and trifluoromethylation.
Reaction Conditions: The reaction typically occurs in organic solvents (e.g., DMF, DMSO) at elevated temperatures.
Industrial Production: While no specific industrial method is widely reported, research laboratories can synthesize it on a smaller scale.
Analyse Des Réactions Chimiques
Reactions: The compound can undergo various reactions
Common Reagents and Conditions: N-bromosuccinimide (NBS) can selectively brominate the benzylic position.
Major Products: The brominated derivative and its analogs are significant products.
Applications De Recherche Scientifique
Chemistry: Used as a building block for designing novel heterocyclic compounds.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Research on its pharmacological properties and potential drug development.
Industry: Limited applications, but its unique structure may inspire new materials.
Mécanisme D'action
Targets: The compound may interact with enzymes, receptors, or cellular components.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
Uniqueness: Its combination of a chromenone core, chlorophenoxy group, and trifluoromethyl substituent sets it apart.
Similar Compounds: Related compounds include other coumarins, fluorinated aromatics, and benzylic derivatives.
Remember that this compound’s detailed properties and applications may evolve as research progresses.
Propriétés
Formule moléculaire |
C24H21ClF3NO7 |
|---|---|
Poids moléculaire |
527.9 g/mol |
Nom IUPAC |
[3-(4-chlorophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C24H21ClF3NO7/c1-12(29-22(32)36-23(2,3)4)21(31)34-15-9-10-16-17(11-15)35-20(24(26,27)28)19(18(16)30)33-14-7-5-13(25)6-8-14/h5-12H,1-4H3,(H,29,32) |
Clé InChI |
ADFOYFITXASPRF-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=C(C=C3)Cl)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



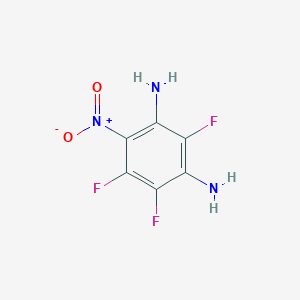
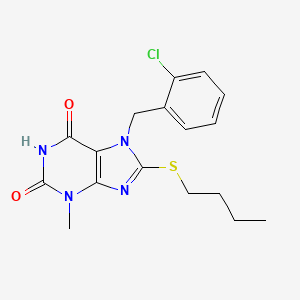
![(5E)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11991973.png)

![Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]-](/img/structure/B11991995.png)
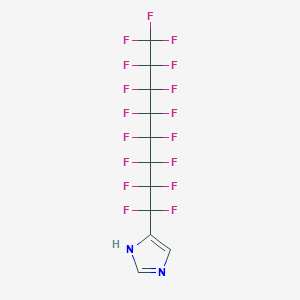
![Ethyl [(3,4-dichlorophenyl)carbamoyl]formate](/img/structure/B11992006.png)
![5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992011.png)
![9'-Chloro-2'-(4-chlorophenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11992024.png)
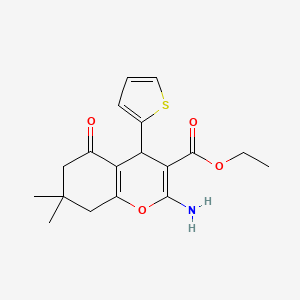
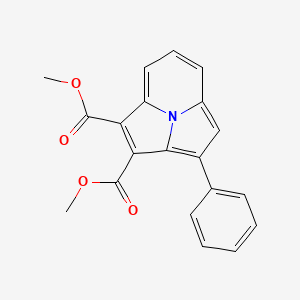

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11992065.png)
